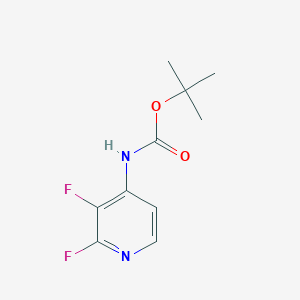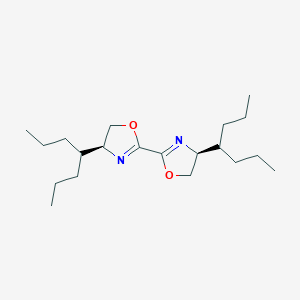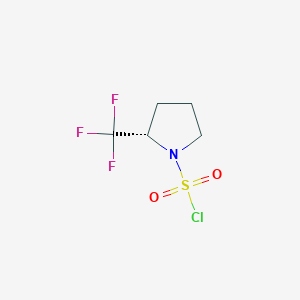
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is an organic compound that features a quinoline core with a dicyanomethylene group and a sulfonic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with a dicyanomethylene group. The final step involves the introduction of the sulfonic acid group through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures efficient production. The purification steps often include crystallization, distillation, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dicyanomethylene group to other functional groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various derivatives of the dicyanomethylene group.
Aplicaciones Científicas De Investigación
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dicyanomethylene group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Propylthio)propane-1-sulfonic acid: Similar in having a sulfonic acid group but differs in the rest of the structure.
3-(Trihydroxysilyl)propane-1-sulfonic acid: Another compound with a sulfonic acid group but with different functional groups attached.
Uniqueness
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is unique due to the presence of the dicyanomethylene group attached to the quinoline core, which imparts distinct electronic properties and reactivity compared to other sulfonic acid derivatives.
Propiedades
Fórmula molecular |
C16H15N3O3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-[4-(dicyanomethylidene)-2-methylquinolin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-12-9-15(13(10-17)11-18)14-5-2-3-6-16(14)19(12)7-4-8-23(20,21)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21,22) |
Clave InChI |
MITBUCNBXRWCJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)






![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)


